![molecular formula C17H28O5 B10780412 3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid CAS No. 111984-05-5](/img/structure/B10780412.png)
3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranor-Misoprostol: is a metabolite of misoprostol, a synthetic prostaglandin E1 analogue. Misoprostol is widely used for its gastroprotective and uterotonic properties. Tetranor-Misoprostol is formed when misoprostol undergoes rapid de-esterification to form misoprostol acid, which is further metabolized to form the more polar tetranor-Misoprostol in various species including rats, dogs, and monkeys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetranor-Misoprostol involves the initial de-esterification of misoprostol to form misoprostol acid. This reaction typically occurs under mild acidic or basic conditions. The misoprostol acid is then further metabolized through a series of oxidation and reduction reactions to form tetranor-Misoprostol .
Industrial Production Methods: Industrial production of tetranor-Misoprostol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Tetranor-Misoprostol undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and subsequent biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various metabolites that are structurally related to tetranor-Misoprostol. These metabolites are often more polar and biologically active .
Applications De Recherche Scientifique
Chemistry: Tetranor-Misoprostol is used as a reference compound in the study of prostaglandin metabolism. It helps in understanding the metabolic pathways and the role of various enzymes involved .
Biology: In biological research, tetranor-Misoprostol is used to study its effects on cellular processes and its interaction with various receptors. It is also used in pharmacokinetic studies to understand its distribution, metabolism, and excretion .
Medicine: Tetranor-Misoprostol has applications in the development of new therapeutic agents. Its role in inducing labor and managing gastric ulcers is of particular interest. It is also studied for its potential use in treating other medical conditions .
Industry: In the pharmaceutical industry, tetranor-Misoprostol is used in the formulation of drugs that require controlled release of active ingredients. It is also used in the development of new drug delivery systems .
Mécanisme D'action
Tetranor-Misoprostol exerts its effects by interacting with prostaglandin receptors in various tissues. It mimics the action of natural prostaglandins, leading to a decrease in gastric acid secretion and an increase in uterine contractions. The molecular targets include prostaglandin E receptors, which mediate its gastroprotective and uterotonic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Misoprostol: The parent compound from which tetranor-Misoprostol is derived. It has similar gastroprotective and uterotonic properties.
Misoprostol Acid: An intermediate metabolite in the formation of tetranor-Misoprostol. It shares similar biological activities but is less polar.
Dinor-Misoprostol: Another metabolite of misoprostol with similar properties but different metabolic pathways.
Uniqueness: Tetranor-Misoprostol is unique due to its higher polarity and distinct metabolic pathway. This makes it more suitable for certain pharmacokinetic studies and therapeutic applications. Its ability to mimic natural prostaglandins while being more stable and easier to handle adds to its uniqueness .
Propriétés
Numéro CAS |
111984-05-5 |
|---|---|
Formule moléculaire |
C17H28O5 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21) |
Clé InChI |
YFJARCYAVNJENL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



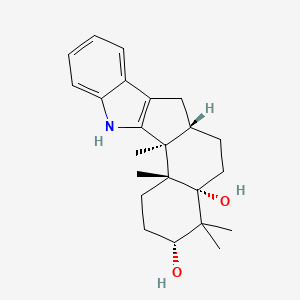
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
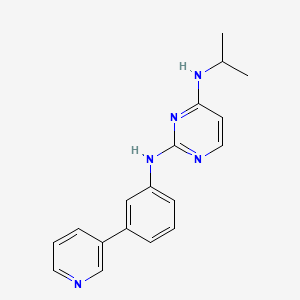
![N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)
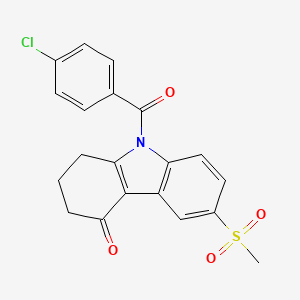
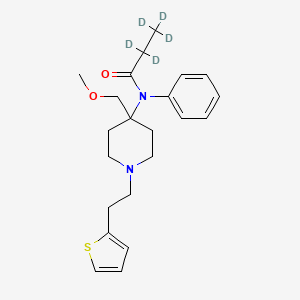
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)
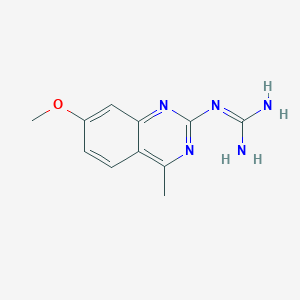
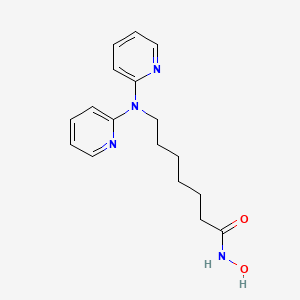
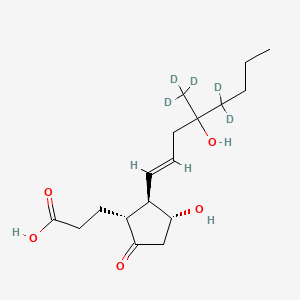
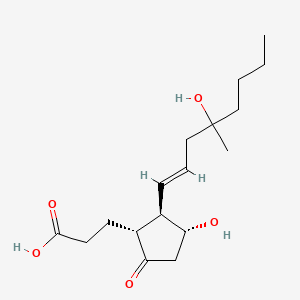
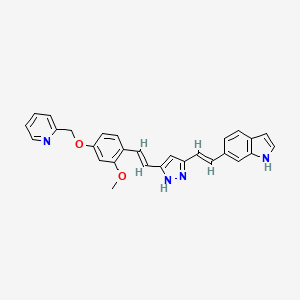
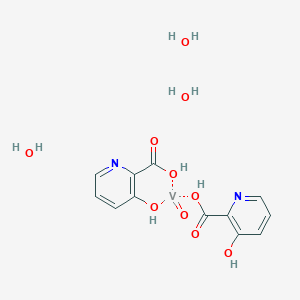
![(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780455.png)